molecular formula C18H28ClNO4 B4405873 1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

Cat. No.: B4405873
M. Wt: 357.9 g/mol
InChI Key: OGTQGFFZZWJUKG-UHFFFAOYSA-N
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Description

1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride is a complex organic compound featuring a morpholine ring, which is a heterocycle containing both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, starting with the preparation of the morpholine ring. The morpholine ring can be synthesized by the dehydration of diethanolamine with concentrated sulfuric acid

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and cellular processes.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The ethoxy chains and ethanone group may also play a role in the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    Morpholine: A simpler compound with a similar ring structure but lacking the additional ethoxy and ethanone groups.

    2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride: A related compound with a benzaldehyde group instead of an ethanone group.

Uniqueness: 1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

1-[3-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4.ClH/c1-14-12-19(13-15(2)23-14)7-8-21-9-10-22-18-6-4-5-17(11-18)16(3)20;/h4-6,11,14-15H,7-10,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTQGFFZZWJUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=CC=CC(=C2)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
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1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
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1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
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1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
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1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride
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1-[3-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride

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